(1-Methylpiperidin-4-yl)thiourea
Overview
Description
(1-Methylpiperidin-4-yl)thiourea is a chemical compound with the molecular formula C7H15N3S and a molecular weight of 173.28 g/mol It is a derivative of thiourea, where the thiourea moiety is attached to a 1-methylpiperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)thiourea typically involves the reaction of 1-methylpiperidine with thiourea under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, where the reactants are heated to reflux for several hours to facilitate the reaction . The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiourea moiety.
Scientific Research Applications
(1-Methylpiperidin-4-yl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cancer progression, such as the PI3K/Akt or MAPK pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, thiourea, has similar chemical properties but lacks the piperidine moiety.
N-Methylthiourea: This compound is similar but has a methyl group attached to the nitrogen atom of the thiourea moiety.
Piperidine Derivatives: Compounds such as 1-methylpiperidine share the piperidine ring structure but differ in their functional groups.
Uniqueness
(1-Methylpiperidin-4-yl)thiourea is unique due to the presence of both the piperidine ring and the thiourea moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler thiourea or piperidine derivatives .
Properties
IUPAC Name |
(1-methylpiperidin-4-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c1-10-4-2-6(3-5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTNCTVIENDXHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096840-97-9 | |
Record name | (1-methylpiperidin-4-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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